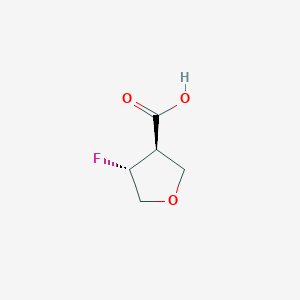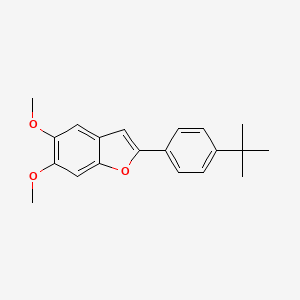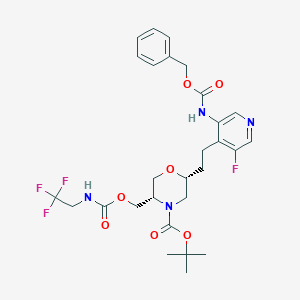![molecular formula C6H6BrN3O3 B13047197 6-Bromo-2-methyl-5-nitro-2,3-dihydroimidazo[2,1-B]oxazole](/img/structure/B13047197.png)
6-Bromo-2-methyl-5-nitro-2,3-dihydroimidazo[2,1-B]oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-2-methyl-5-nitro-2,3-dihydroimidazo[2,1-B]oxazole is a heterocyclic compound that belongs to the class of imidazo[2,1-B]oxazoles. This compound is characterized by the presence of a bromine atom at the 6th position, a methyl group at the 2nd position, and a nitro group at the 5th position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-methyl-5-nitro-2,3-dihydroimidazo[2,1-B]oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-bromo-4-nitroimidazole with substituted thiiranes and diisopropylethylamine . The reaction is carried out under heating conditions to facilitate the formation of the desired oxazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2-methyl-5-nitro-2,3-dihydroimidazo[2,1-B]oxazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 6th position can be substituted with other functional groups under appropriate conditions.
Reduction Reactions: The nitro group at the 5th position can be reduced to an amino group using reducing agents.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the methyl group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents.
Reduction Reactions: Reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like sodium borohydride are used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Major Products Formed
Substitution Reactions: Products with various functional groups replacing the bromine atom.
Reduction Reactions: Formation of 6-amino-2-methyl-5-nitro-2,3-dihydroimidazo[2,1-B]oxazole.
Oxidation Reactions: Formation of oxidized derivatives at the methyl group.
Scientific Research Applications
6-Bromo-2-methyl-5-nitro-2,3-dihydroimidazo[2,1-B]oxazole has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antituberculosis agent. The compound has shown activity against drug-resistant strains of Mycobacterium tuberculosis.
Biological Research: The compound is used in studies related to its mechanism of action and its effects on various biological pathways.
Industrial Applications: It may be used in the synthesis of other heterocyclic compounds with potential pharmaceutical applications.
Mechanism of Action
The mechanism of action of 6-Bromo-2-methyl-5-nitro-2,3-dihydroimidazo[2,1-B]oxazole involves its interaction with specific molecular targets within bacterial cells. The nitro group is believed to undergo bioreduction within the bacterial cell, leading to the formation of reactive intermediates that can damage bacterial DNA and other cellular components . This mechanism is similar to that of other nitroimidazole-based compounds used in the treatment of tuberculosis.
Comparison with Similar Compounds
Similar Compounds
6-Nitro-2,3-dihydroimidazo[2,1-B][1,3]thiazoles: These compounds share a similar core structure but have a thiazole ring instead of an oxazole ring.
2-Bromo-6-methylpyridine: This compound has a similar bromine and methyl substitution pattern but lacks the nitro group and the oxazole ring.
6-Bromo-2-methylbenzo[d]thiazole: This compound has a similar bromine and methyl substitution pattern but features a benzothiazole ring instead of an oxazole ring.
Uniqueness
6-Bromo-2-methyl-5-nitro-2,3-dihydroimidazo[2,1-B]oxazole is unique due to its specific substitution pattern and the presence of both a nitro group and an oxazole ring. This combination of functional groups contributes to its distinct chemical reactivity and potential biological activity, particularly in the context of antituberculosis research.
Properties
Molecular Formula |
C6H6BrN3O3 |
|---|---|
Molecular Weight |
248.03 g/mol |
IUPAC Name |
6-bromo-2-methyl-5-nitro-2,3-dihydroimidazo[2,1-b][1,3]oxazole |
InChI |
InChI=1S/C6H6BrN3O3/c1-3-2-9-5(10(11)12)4(7)8-6(9)13-3/h3H,2H2,1H3 |
InChI Key |
KHDMINUWJMHAES-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN2C(=C(N=C2O1)Br)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![N-(3-((2R,3S,4R,5R)-3-Fluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-YL)-3H-imidazo[4,5-B]pyridin-7-YL)benzamide](/img/structure/B13047171.png)



![2-Amino-8-(tert-butyl)-6,7,8,9-tetrahydrobenzo[4,5]thieno[3,2-D]pyrimidin-4(1H)-one](/img/structure/B13047198.png)


